Neopentyl glycol dimethacrylate
Overview
Description
Neopentyl glycol dimethacrylate is an organic compound with the molecular formula [H2C=C(CH3)CO2CH2]2C(CH3)2 and a molecular weight of 240.30 g/mol . It is a colorless liquid commonly used in the production of polymers and resins due to its ability to enhance the stability of the final product against heat, light, and water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl glycol dimethacrylate is typically synthesized through the esterification of neopentyl glycol with methacrylic acid. The reaction is catalyzed by p-methyl benzenesulfonic acid and involves the use of polymerization inhibitors such as phenothiazine . The reaction is carried out at a controlled temperature of 84-86°C for about 4 hours .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting methyl methacrylate with neopentyl glycol in the presence of a catalyst like salt of wormwood and a polymerization inhibitor such as tetramethyl piperidine nitrogen oxygen free radical tris phosphite . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Neopentyl glycol dimethacrylate undergoes various chemical reactions, including:
Esterification: Reaction with fatty or carboxylic acids to form synthetic lubricating esters.
Polymerization: Used in the production of polymers and resins.
Common Reagents and Conditions:
Catalysts: p-Methyl benzenesulfonic acid, salt of wormwood
Polymerization Inhibitors: Phenothiazine, tetramethyl piperidine nitrogen oxygen free radical tris phosphite
Major Products Formed:
Polymers and Resins: Used in various industrial applications.
Synthetic Lubricating Esters: Formed through esterification reactions.
Scientific Research Applications
Neopentyl glycol dimethacrylate is widely used in scientific research and industrial applications, including:
Mechanism of Action
The mechanism of action of neopentyl glycol dimethacrylate involves its ability to undergo polymerization and esterification reactions. These reactions result in the formation of stable polymers and resins that exhibit enhanced resistance to heat, light, and water . The molecular targets and pathways involved include the esterification of neopentyl glycol with methacrylic acid and the subsequent polymerization of the resulting compound .
Comparison with Similar Compounds
- Bisphenol A glycerolate dimethacrylate
- Diurethane dimethacrylate
- Triethylene glycol dimethacrylate
- Bisphenol A ethoxylate dimethacrylate
Comparison: Neopentyl glycol dimethacrylate is unique due to its high stability and resistance to environmental factors such as heat, light, and water . Compared to similar compounds, it offers superior performance in the production of polymers and resins, making it a preferred choice in various industrial applications .
Properties
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-9(2)11(14)16-7-13(5,6)8-17-12(15)10(3)4/h1,3,7-8H2,2,4-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQMPOIOSDXIGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30619-19-3 | |
Record name | Neopentyl glycol dimethacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30619-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5044867 | |
Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1985-51-9 | |
Record name | Neopentyl glycol dimethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1985-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neopentanediol dimethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-1,3-propanediyl bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOPENTYL GLYCOL DIMETHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NGO96034H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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